molecular formula C18H28N2O2 B5227209 N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide

Cat. No.: B5227209
M. Wt: 304.4 g/mol
InChI Key: IWWNNLAAXVRBTL-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide: is a chemical compound with the molecular formula C10H20N2O. It is typically a white crystalline solid and is soluble in organic solvents such as ether, methanol, and chloroform . This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide involves the condensation of triethylamine and 2,5-dichloropyridine-3-carboxylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved often include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

  • N,N-diethylpiperidine-3-carboxamide
  • N,N-diethylnipecotamide
  • 3-(N,N-diethylcarbamoyl)piperidine

Uniqueness: N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may enhance its efficacy in specific applications .

Properties

IUPAC Name

N,N-diethyl-1-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-20(5-2)18(21)16-9-7-11-19(14-16)13-15-8-6-10-17(12-15)22-3/h6,8,10,12,16H,4-5,7,9,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWNNLAAXVRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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